molecular formula C34H28N2O6 B12028283 1-(2-(((1,1'-BI-PH)-4-Yloxy)AC)carbohydrazonoyl)2-naphthyl 3,4-dimethoxybenzoate CAS No. 765276-25-3

1-(2-(((1,1'-BI-PH)-4-Yloxy)AC)carbohydrazonoyl)2-naphthyl 3,4-dimethoxybenzoate

Katalognummer: B12028283
CAS-Nummer: 765276-25-3
Molekulargewicht: 560.6 g/mol
InChI-Schlüssel: KINVETURABWPLU-XICOUIIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(((1,1’-BI-PH)-4-Yloxy)AC)carbohydrazonoyl)2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with a molecular formula of C31H30N2O6 This compound is known for its unique structure, which includes a naphthyl group, a dimethoxybenzoate moiety, and a carbohydrazonoyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(((1,1’-BI-PH)-4-Yloxy)AC)carbohydrazonoyl)2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps. The process begins with the preparation of the naphthyl and dimethoxybenzoate precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial production would involve optimizing the reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(((1,1’-BI-PH)-4-Yloxy)AC)carbohydrazonoyl)2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-(((1,1’-BI-PH)-4-Yloxy)AC)carbohydrazonoyl)2-naphthyl 3,4-dimethoxybenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-(((1,1’-BI-PH)-4-Yloxy)AC)carbohydrazonoyl)2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-((4-ISOPROPYLPHENOXY)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 3,4-DIMETHOXYBENZOATE
  • 3-(2-NAPHTHYL)-N’-[(E)-1-(2-THIENYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

1-(2-(((1,1’-BI-PH)-4-Yloxy)AC)carbohydrazonoyl)2-naphthyl 3,4-dimethoxybenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthyl group, dimethoxybenzoate moiety, and carbohydrazonoyl linkage sets it apart from other similar compounds, making it valuable for specific research applications.

Eigenschaften

CAS-Nummer

765276-25-3

Molekularformel

C34H28N2O6

Molekulargewicht

560.6 g/mol

IUPAC-Name

[1-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C34H28N2O6/c1-39-31-19-15-26(20-32(31)40-2)34(38)42-30-18-14-25-10-6-7-11-28(25)29(30)21-35-36-33(37)22-41-27-16-12-24(13-17-27)23-8-4-3-5-9-23/h3-21H,22H2,1-2H3,(H,36,37)/b35-21+

InChI-Schlüssel

KINVETURABWPLU-XICOUIIWSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)COC4=CC=C(C=C4)C5=CC=CC=C5)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)COC4=CC=C(C=C4)C5=CC=CC=C5)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.